molecular formula C29H24N2O5S B300854 Ethyl oxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Ethyl oxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Katalognummer B300854
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: HOBLHYGJUOLMIX-HAVVHWLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl oxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TZD belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties.

Wirkmechanismus

The mechanism of action of TZD involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. TZD acts as a PPARγ agonist, binding to the receptor and activating its transcriptional activity. This leads to the upregulation of insulin-responsive genes, resulting in improved insulin sensitivity and glucose uptake. Additionally, TZD has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in diabetes and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TZD are primarily related to its interaction with PPARγ. In diabetes, TZD has been shown to increase insulin sensitivity, reduce insulin resistance, and improve glucose uptake in adipose tissue and skeletal muscle. In cancer, TZD has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth through various mechanisms, including the downregulation of pro-inflammatory cytokines and the upregulation of pro-apoptotic genes. Additionally, TZD has been studied for its potential neuroprotective effects in neurodegenerative diseases, although the exact mechanisms are not well understood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TZD for lab experiments is its well-established mechanism of action and therapeutic potential, which makes it a useful tool for studying insulin signaling and glucose metabolism. Additionally, TZD has been extensively studied in both in vitro and in vivo models, which provides a wealth of data for researchers to draw from. However, there are also limitations to using TZD in lab experiments, including potential off-target effects and toxicity concerns. Additionally, TZD has been shown to have variable effects in different cell types and animal models, which may limit its generalizability to humans.

Zukünftige Richtungen

There are several future directions for TZD research, including the development of more selective PPARγ agonists with fewer off-target effects and improved safety profiles. Additionally, there is ongoing research into the potential use of TZD in combination with other drugs for the treatment of diabetes and cancer. Finally, there is growing interest in the potential use of TZD for the treatment of neurodegenerative diseases, although further research is needed to understand the mechanisms underlying its neuroprotective effects.
Conclusion:
In conclusion, TZD is a promising chemical compound with potential therapeutic applications in diabetes, cancer, and neurodegenerative diseases. Its well-established mechanism of action and extensive research history make it a useful tool for studying insulin signaling and glucose metabolism. However, there are also limitations to using TZD in lab experiments, and further research is needed to fully understand its potential benefits and limitations.

Synthesemethoden

The synthesis of TZD involves the reaction of ethyl acetoacetate with 2-aminobenzophenone to form ethyl (2-oxo-2-phenylethyl) benzylideneacetate. This intermediate is then reacted with thiosemicarbazide to form TZD. The overall reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

TZD has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes, TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. In cancer, TZD has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, TZD has been studied for its potential neuroprotective properties in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname

Ethyl oxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Molekularformel

C29H24N2O5S

Molekulargewicht

512.6 g/mol

IUPAC-Name

ethyl (2E)-2-[(2-hydroxyphenyl)methylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O5S/c1-3-36-28(34)24-25(18-10-5-4-6-11-18)30-29-31(26(24)20-13-9-14-21(16-20)35-2)27(33)23(37-29)17-19-12-7-8-15-22(19)32/h4-17,26,32H,3H2,1-2H3/b23-17+

InChI-Schlüssel

HOBLHYGJUOLMIX-HAVVHWLPSA-N

Isomerische SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=CC=CC=C4O)/S2)C5=CC=CC=C5

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C5=CC=CC=C5

Kanonische SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.